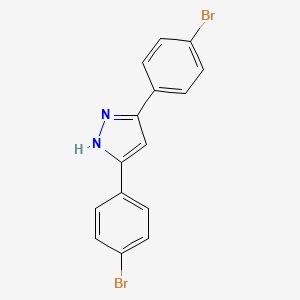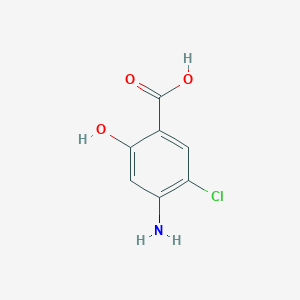
4-Amino-5-chloro-2-hydroxybenzoic acid
概要
説明
“4-Amino-5-chloro-2-hydroxybenzoic acid” is an intermediate in the synthesis of Albaconazole , an antifungal agent as neuroprotectant . It’s a unique chemical with the linear formula C7H6ClNO3 .
Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “4-Amino-5-chloro-2-hydroxybenzoic acid”. It’s known to be an intermediate in the synthesis of Albaconazole , but the exact reactions are not specified.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-5-chloro-2-hydroxybenzoic acid” are not widely reported. It has a molecular weight of 187.584 .科学的研究の応用
Antibiotic Biosynthesis
4-Amino-5-chloro-2-hydroxybenzoic acid is involved in the biosynthesis and synthesis of several important classes of antibiotics. The chlorinated analogues of 3-amino-5-hydroxybenzoic acid, a related compound, have been prepared for studies in antibiotic biosynthesis, highlighting the significance of these compounds in medical research (Becker, 1984).
Photodecomposition Studies
Research on the photodecomposition of chlorobenzoic acids, which include compounds like 4-Amino-5-chloro-2-hydroxybenzoic acid, shows how these compounds react under ultraviolet irradiation. This has implications for understanding their stability and behavior in different environmental conditions (Crosby & Leitis, 1969).
Biotechnological Applications
4-Amino-5-chloro-2-hydroxybenzoic acid can be a starting feedstock for the biosynthesis of industrially pertinent compounds. It has applications in food, cosmetics, pharmacy, and as a fungicide. Synthetic biology and metabolic engineering approaches enable the biosynthesis of high-value bioproducts from this compound (Wang et al., 2018).
Synthesis of Derivative Compounds
This acid serves as a precursor for the synthesis of various derivative compounds. For instance, it has been used in the metabolic studies of mosapride, a gastroprokinetic agent, highlighting its role in the synthesis of pharmaceuticals (Kato & Morie, 1996).
Conversion in Biochemical Pathways
The conversion of phenols to anilines in biochemical pathways is another area of research where 4-Amino-5-chloro-2-hydroxybenzoic acid is relevant. For example, the conversion of 4-hydroxybenzoic acid to aniline, a related process, has been studied, demonstrating the biochemical transformation capabilities of these compounds (White, 2011).
Chromatographic Analysis
The compound has been evaluated as an eluent in chromatography for the separation and determination of uncommon anions. Its properties make it a useful agent in analytical chemistry, particularly in spectrometric analysis (Mehra & Pelletier, 1990).
特性
IUPAC Name |
4-amino-5-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNBRVAZXOPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rel-(1R,2R,4S,5S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3252032.png)
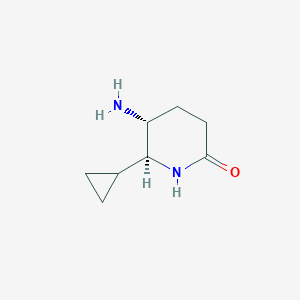

![6-(o-Tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B3252047.png)
![(3aS,4R,6aR)-tert-butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B3252057.png)

![3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3252071.png)
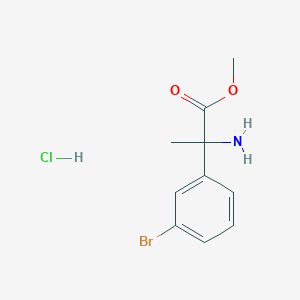

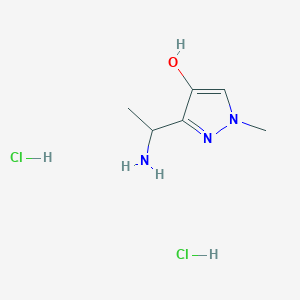

![Ethyl 8-(((trifluoromethyl)sulfonyl)oxy)-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B3252112.png)

